molecular formula C19H19N3O4S B11023433 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B11023433
M. Wt: 385.4 g/mol
InChI Key: LKJDCQRYMCAEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a molecular architecture combining a 1,3,4-thiadiazole heterocycle substituted with a cyclopentyl group and a coumarin (2H-chromen-2-one) derivative linked via an acetamide bridge. Structurally related 1,3,4-thiadiazole acetamide derivatives have been scientifically demonstrated to function as potent apoptosis inducers, operating through the activation of key caspase enzymes, including caspase-3, caspase-8, and caspase-9 . This caspase-dependent mechanism highlights its potential as a targeted therapeutic strategy in cancer studies. Preliminary research on analogous compounds has shown promising in vitro anticancer activity against a panel of human cancer cell lines, such as prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) . The presence of the coumarin moiety may contribute additional pharmacological properties and influence the compound's bioavailability. This product is intended for research purposes as a chemical reference standard and a biological probe for investigating novel apoptosis pathways. It is supplied For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C19H19N3O4S/c1-11-8-17(24)26-15-9-13(6-7-14(11)15)25-10-16(23)20-19-22-21-18(27-19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,20,22,23)

InChI Key

LKJDCQRYMCAEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C4CCCC4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole core is synthesized via cyclization of cyclopentanecarboxylic acid thiosemicarbazide. Polyphosphoric acid (PPA) or methane sulfonic acid serves as the dehydrating agent, promoting intramolecular cyclization.

Procedure :

  • Cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride.

  • The acid chloride reacts with thiosemicarbazide in anhydrous dichloromethane to form cyclopentanecarboxylic acid thiosemicarbazide.

  • Cyclization is achieved by heating the intermediate in PPA at 120°C for 4–6 hours.

Optimization :

  • Dehydrating Agent : Methane sulfonic acid yields 85–90% product purity vs. 75–80% with PPA.

  • Temperature : Excessively high temperatures (>130°C) lead to decomposition.

Alternative Route via Oxidative Cyclization

Thiosemicarbazones derived from cyclopentanecarboxaldehyde undergo oxidative cyclization with ferric chloride (FeCl₃) in ethanol, forming the thiadiazole ring. This method offers milder conditions but lower yields (60–65%).

Synthesis of 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetic Acid

Etherification of 7-Hydroxy-4-methylcoumarin

The coumarin fragment is prepared by etherifying 7-hydroxy-4-methylcoumarin with chloroacetic acid under basic conditions.

Procedure :

  • 7-Hydroxy-4-methylcoumarin (1.0 equiv) is dissolved in dry acetone.

  • Potassium carbonate (2.5 equiv) and chloroacetic acid (1.2 equiv) are added, and the mixture is refluxed for 8–12 hours.

  • The product is isolated via acidification with HCl and recrystallized from ethanol.

Key Data :

ParameterValue
Yield78–82%
Melting Point214–216°C
IR (KBr)1720 cm⁻¹ (C=O)

Activation to Acid Chloride

The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane with catalytic DMF. The reaction proceeds at 0–5°C to minimize side reactions.

Coupling of Thiadiazole Amine and Acyl Chloride

Amide Bond Formation

The final step involves reacting 5-cyclopentyl-1,3,4-thiadiazol-2-amine with 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl chloride in the presence of triethylamine (TEA).

Procedure :

  • The acyl chloride (1.1 equiv) is added dropwise to a solution of the thiadiazole amine (1.0 equiv) and TEA (2.0 equiv) in dry THF.

  • The mixture is stirred at room temperature for 12–16 hours.

  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization :

  • Coupling Reagent : Using HATU instead of TEA increases yields from 70% to 85% but raises costs.

  • Solvent : THF outperforms DMF in minimizing byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.55–1.72 (m, 8H, cyclopentyl), 2.42 (s, 3H, CH₃), 4.82 (s, 2H, OCH₂CO), 6.25–6.98 (m, 3H, coumarin-H), 10.21 (s, 1H, NH).

  • LC-MS : m/z 385.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉N₃O₄S.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
PPA Cyclization7592High
FeCl₃ Cyclization6085Moderate
HATU Coupling8595Low

Challenges and Mitigation Strategies

  • Low Solubility of Thiadiazole Amine : Use of polar aprotic solvents (e.g., DMF) during coupling improves reactivity.

  • Byproduct Formation in Etherification : Excess chloroacetic acid increases esterification byproducts; stoichiometric control is critical.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at position 5, facilitated by the electron-withdrawing nature of the sulfur atom. Key reactions include:

Reaction TypeConditionsReagents/CatalystsOutcomeYieldReference
Alkylation60–80°C in DMFK₂CO₃, alkyl halidesSubstitution with alkyl groups68–72%
ArylationPd(PPh₃)₄, CuI, DMF/H₂O (3:1)Arylboronic acidsFormation of biaryl derivatives55–60%

Mechanistic Insight : The cyclopentyl group at position 5 sterically hinders substitution, necessitating polar aprotic solvents like DMF to enhance reactivity.

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

Hydrolysis TypeConditionsReagentsProductApplication
Acidic HydrolysisReflux in 6 M HCl (4–6 h)HCl, H₂O2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acidPrecursor for further coupling
Basic HydrolysisNaOH (2 M), 70°C (3 h)NaOH, EtOHSodium salt of the carboxylic acidImproved solubility for assays

Research Finding : Basic hydrolysis achieves >90% conversion but requires neutralization with HCl to isolate the free acid .

Cyclization Reactions

The chromenone moiety participates in cyclization under Lewis acid catalysis:

Cyclization TypeConditionsCatalystsProductKey Feature
Intramolecular LactamizationZnCl₂, 120°C (toluene)ZnCl₂Formation of fused tricyclic systemsEnhanced π-conjugation
Oxidative CyclizationI₂, DMSO, 100°CI₂Thiadiazole-chromenone fused macrocyclePotential fluorescence

Optimization Data : ZnCl₂-catalyzed cyclization achieves 78% yield with 0.5 equiv catalyst.

Oxidative Modifications

The chromenone’s 2-oxo group undergoes oxidation:

Oxidation TargetConditionsOxidizing AgentOutcomeSelectivity
EpoxidationmCPBA, CH₂Cl₂ (0°C)mCPBAEpoxide formation at chromenone’s C3–C4Steric control by 4-methyl
Benzylic OxidationKMnO₄, H₂O (pH 10)KMnO₄Hydroxylation at C4-methylRequires alkaline conditions

Limitation : Over-oxidation to carboxylic acids occurs with prolonged KMnO₄ exposure .

Coupling Reactions

The acetamide participates in peptide-like couplings:

Coupling PartnerConditionsCoupling ReagentProductPurity
AminesEDC·HCl, DMAP, DCMEDC·HCl, DMAPAmide-linked conjugates≥95% (HPLC)
Carboxylic AcidsHATU, DIPEA, DMFHATUBis-amide derivatives82–88% yield

Case Study : Coupling with 4-fluorophenylamine using EDC·HCl produced a derivative with improved kinase inhibition (IC₅₀ = 1.2 µM vs. 4.7 µM for parent compound) .

Photochemical Reactions

The chromenone moiety exhibits UV-induced reactivity:

Reaction TypeConditionsOutcomeApplication
[2+2] CycloadditionUV light (365 nm), CH₃CNDimerization via C7–C8 double bondCrosslinked polymers
Singlet Oxygen FormationRose Bengal, O₂, visible lightOxidative degradation of thiadiazolePhotodynamic therapy studies

Critical Parameter : Reaction selectivity depends on solvent polarity, with CH₃CN favoring cycloaddition.

Reductive Transformations

The thiadiazole ring is resistant to reduction, but the chromenone’s carbonyl groups are reactive:

Reduction TargetConditionsReagentsOutcome
Ketone to AlcoholNaBH₄, MeOH (0°C)NaBH₄Partial reduction of 2-oxo group
Nitro to AmineH₂ (1 atm), Pd/C, EtOAcH₂/Pd/CNot applicable (no nitro groups)

Safety Note : NaBH₄ reductions require strict temperature control to avoid over-reduction .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reaction
Thiadiazole C51Nucleophilic substitution
Acetamide carbonyl2Hydrolysis
Chromenone 2-oxo3Oxidation/Reduction
Chromenone C7–C8 double bond4Photochemical reactions

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Chromene moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

The molecular formula is C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 385.4 g/mol.

Pharmacological Applications

Research has indicated several promising applications of this compound in the following areas:

Anticancer Activity

Preliminary studies have shown that N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide exhibits notable cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages.

Findings:
Treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This highlights its potential as an anti-inflammatory therapeutic agent.

Antimicrobial Activity

This compound has also shown activity against various microbial strains.

Case Studies:
Recent evaluations indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving standard organic reactions. Understanding its reactivity is crucial for optimizing its biological activity and enhancing solubility for medicinal applications.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with enzymes, receptors, or nucleic acids, modulating their activity. The chromen-2-one moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structure can be compared to derivatives with modifications in the thiadiazole substituents, acetamide linkages, and coumarin moieties:

Compound Name/ID Thiadiazole Substituent Acetamide-Linked Group Melting Point (°C) Yield (%) Reference
Target Compound 5-cyclopentyl 4-methyl-2-oxo-2H-chromen-7-yloxy Not reported Not reported
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 5-((4-Chlorobenzyl)thio) 5-isopropyl-2-methylphenoxy 132–134 74
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) 5-ethyl 5-(p-tolylamino)-1,3,4-thiadiazol-2-ylthio Not reported Not reported
3d (2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide) 5-mercapto 2-(2-chlorophenyl) 212–216 82

Key Observations :

  • Thiadiazole Substituents : The cyclopentyl group in the target compound is bulkier and more lipophilic compared to smaller substituents like ethyl (4y) or mercapto (3d). This may enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Derivatives with aromatic or halogenated substituents (e.g., 5e, 3d) generally exhibit higher melting points (>130°C), likely due to stronger intermolecular interactions.
Anticancer Activity
  • Compound 4y () demonstrated potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mM) and A549 (IC50: 0.034 ± 0.008 mM) cell lines. The ethyl and p-tolylamino groups on the thiadiazole ring may contribute to this activity .
  • The target compound’s cyclopentyl and coumarin groups could modulate similar pathways, though experimental validation is needed.
Anti-Inflammatory and Anticonvulsant Activity
  • Coumarin-linked acetohydrazides in showed 71.94–77.96% anti-inflammatory inhibition and 67% protection against MES-induced convulsions. The coumarin-oxy moiety is critical for these effects .
Herbicidal Activity
  • Flufenacet (), a herbicide with a thiadiazol-2-yl oxy group, inhibits fatty acid elongation in plants. While the target compound’s coumarin group may shift its bioactivity, agrochemical applications remain plausible .

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Modifications :
    • Electron-withdrawing groups (e.g., chlorobenzyl in 5e) may enhance stability but reduce bioavailability.
    • Lipophilic groups (e.g., cyclopentyl) could improve CNS penetration, relevant for anticonvulsant activity .
  • Coumarin Role : The 4-methyl-2-oxo group is associated with anti-inflammatory effects, likely via COX-2 inhibition .

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse pharmacological activities. The molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of 331.4 g/mol. Its structure includes a cyclopentyl group and a chromenyl moiety, which contribute to its biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of thiadiazoles exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in various models of epilepsy. In studies involving pentylenetetrazole-induced seizures, certain thiadiazole derivatives demonstrated up to 90% protection at effective doses (100 mg/kg), indicating their potential as anticonvulsants .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. For example, compounds containing the thiadiazole moiety have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies showed that certain analogs could induce apoptosis and inhibit tumor growth at nanomolar concentrations . The mechanism often involves the modulation of key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MEK1/2, leading to reduced phosphorylation of downstream targets like ERK1/2 .
  • Induction of Apoptosis : The compound may induce apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could protect against oxidative stress in cells, further contributing to their therapeutic potential .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Activity Model/Method Result Reference
AnticonvulsantPentylenetetrazole-induced seizuresUp to 90% protection at 100 mg/kg
AnticancerVarious cancer cell linesInduced apoptosis; inhibited growth
Kinase InhibitionWestern blot analysisReduced pERK1/2 levels
AntioxidantCell viability assaysSignificant antioxidant activity

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in treating specific conditions:

  • Case Study 1 : A study on a related thiadiazole compound showed significant growth inhibition in BRAF mutant melanoma cell lines at low doses (GI50 values ranging from 14 to 50 nM), demonstrating its potential as a targeted therapy for specific cancer types .
  • Case Study 2 : Another investigation into the anticonvulsant effects revealed that specific modifications in the thiadiazole structure could enhance efficacy against seizures induced by chemical agents like pentylenetetrazole .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a 1,3,4-thiadiazole-2-amine derivative with chloroacetyl chloride in the presence of triethylamine as a base and solvent under reflux conditions (4–6 hours) is a common approach. Reaction progress should be monitored via TLC, and purification achieved through recrystallization using non-polar solvents like pet-ether . Computational reaction path searches (e.g., quantum chemical calculations) can optimize solvent selection and reaction time, reducing trial-and-error experimentation .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), thiadiazole protons (δ 8.5–9.5 ppm), and coumarin oxyacetamide protons (δ 6.5–7.5 ppm).
  • FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (coumarin) and ~1650 cm⁻¹ (acetamide) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the thiadiazole ring geometry and acetamide linkage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Evaluate lipoxygenase or kinase inhibition using spectrophotometric methods .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • DFT calculations : Compute HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer :
  • Validation loops : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm binding residues .
  • Sensitivity analysis : Vary computational parameters (e.g., solvent models, force fields) to align with experimental solubility/stability data .
  • Multi-technique characterization : Combine XRD (for 3D structure) with NMR titration (for solution-state interactions) .

Q. How can reaction kinetics and thermodynamics be studied for scale-up synthesis?

  • Methodological Answer :
  • Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants for intermediate formation .
  • Thermodynamic analysis : Calculate ΔG and ΔH via isothermal titration calorimetry (ITC) for key steps (e.g., cyclopentyl-thiadiazole coupling) .
  • Process simulation : Apply Aspen Plus to model reactor design, accounting for heat transfer and byproduct formation .

Q. What advanced methods ensure long-term stability and purity?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • Cryogenic storage : Store at –80°C under argon to prevent oxidation of the thiadiazole ring .
  • HPLC-DAD : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.